2-Naphthylacetonitrile
Description
Significance as a Foundational Synthetic Intermediate
The primary significance of 2-naphthylacetonitrile lies in its role as a foundational synthetic intermediate. chemicalbook.comgoogle.comgoogle.com Its structure allows for a variety of chemical reactions, including nucleophilic substitutions, reductions, and oxidations, enabling the introduction of diverse functional groups. chemimpex.com This versatility makes it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.comgoogle.comgoogle.com
In the pharmaceutical sector, this compound is a key precursor for the synthesis of numerous biologically active molecules. chemicalbook.comchemimpex.com Notably, it is a crucial intermediate in the production of Centanafadine, a drug used for treating attention deficit hyperactivity disorder (ADHD). googleapis.com Furthermore, its derivatives have shown potential as c-Myc protein inhibitors, which are being investigated for the treatment of various diseases, including cancer and cardiovascular disorders. chemicalbook.com
The applications of this compound extend to the field of materials science, where it is utilized in the development of organic semiconductors, dyes, and fluorescent materials. chemimpex.com The electronic properties imparted by the naphthalene (B1677914) moiety make it a suitable component for organic electronics and photonic devices. chemimpex.com
Historical Context of Naphthylacetonitrile Chemistry
The study of naphthalene and its derivatives dates back to the 19th century, laying the groundwork for modern organic synthesis. solubilityofthings.com The development of synthetic routes to compounds like this compound has been closely linked to advancements in fundamental organic reactions. Early methods for its preparation often involved the bromination of 2-methylnaphthalene (B46627) to yield 2-(bromomethyl)naphthalene (B188764), which was then reacted with a cyanide salt. google.com
Over the years, more efficient and safer synthetic methods have been developed. For instance, palladium-catalyzed decarboxylative coupling reactions have been employed to produce this compound in high yields. chemicalbook.com Another significant advancement is the Willgerodt reaction, which can be used to convert 2'-acetonaphthone into 2-naphthylacetic acid, a direct precursor to this compound. google.comgoogle.com These developments have been crucial for the industrial-scale production of high-purity this compound. google.comgoogle.com
Overview of Research Trajectories
Current research involving this compound is focused on several key areas. A major trajectory is the continued exploration of its derivatives for pharmaceutical applications. chemicalbook.comgoogleapis.com Researchers are actively investigating new compounds based on the this compound scaffold for their potential as therapeutic agents.
Another significant area of research is in materials science. Scientists are exploring the use of this compound in the creation of novel functional materials. chemicalbook.com This includes the development of aggregation-induced emission (AIE) active chromophores for applications in nonlinear optics. researchgate.netbldpharm.com The tunable fluorescence properties of its condensation products are also being studied for use in sensors and display technologies.
Furthermore, there is ongoing research to optimize the synthesis of this compound, aiming for more cost-effective, environmentally friendly, and high-yield production methods to meet the growing demand from various industries. google.comgoogle.com
Data Tables
Table 1: Chemical Compound Information
| Compound Name | Synonym(s) | CAS Number |
| This compound | 2-Naphthaleneacetonitrile, β-Naphthylacetonitrile | 7498-57-9 |
| Centanafadine | (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane | 92643-17-9 |
| 2-Methylnaphthalene | 91-57-6 | |
| 2-(Bromomethyl)naphthalene | 939-26-4 | |
| 2'-Acetonaphthone | 1-(2-Naphthyl)ethanone, β-Naphthyl methyl ketone | 93-08-3 |
| 2-Naphthylacetic acid | 581-96-4 | |
| (6-Bromo-2-methoxy-1-naphthyl)acetonitrile | 6-Bromo-1-(cyanomethyl)-2-methoxynaphthalene | 92643-17-9 |
Table 2: Research Applications of this compound
| Research Area | Specific Application |
| Pharmaceuticals | Intermediate for Centanafadine (ADHD drug) |
| Precursor for c-Myc protein inhibitors (cancer, cardiovascular diseases) | |
| Materials Science | Organic semiconductors and dyes |
| Fluorescent materials for sensors and displays | |
| Aggregation-induced emission (AIE) active chromophores for nonlinear optics | |
| Organic Synthesis | Building block for complex organic molecules |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H9N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWDVLDJVZIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225942 | |
| Record name | 2-Naphthylacetonitrile | |
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Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-57-9 | |
| Record name | 2-Naphthaleneacetonitrile | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Naphthylacetonitrile | |
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| Record name | 2-Naphthaleneacetonitrile | |
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| Record name | 2-Naphthylacetonitrile | |
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| Record name | 2-naphthylacetonitrile | |
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| Record name | 2-NAPHTHYLACETONITRILE | |
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Synthetic Methodologies for 2 Naphthylacetonitrile
Palladium-Catalyzed Approaches
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds. In the synthesis of 2-Naphthylacetonitrile, palladium catalysis is utilized in several key strategies, including decarboxylative coupling and α-arylation/alkenylation reactions.
Decarboxylative Coupling Protocols
A significant advancement in the synthesis of this compound involves the palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides and triflates. chemicalbook.com This method provides a high-yield route to the target compound. For instance, the reaction of 2-chloronaphthalene (B1664065) with sodium cyanoacetate in the presence of a palladium catalyst system can produce this compound in up to 96% yield. chemicalbook.com The reaction is typically carried out in a solvent such as mesitylene (B46885) at elevated temperatures. chemicalbook.com
The catalytic cycle for this transformation is understood to proceed through three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halonaphthalene.
Transmetallation: The cyanoacetate group is transferred from the salt to the palladium center.
Reductive Elimination: A new carbon-carbon bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst for the next cycle.
Key components of a successful decarboxylative coupling reaction for this synthesis include the choice of palladium precursor and the ligand. A common catalytic system employs Di-μ-chlorobis(η3-2-propenyl)dipalladium and 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl. chemicalbook.com
Table 1: Optimized Conditions for Palladium-Catalyzed Decarboxylative Coupling
| Parameter | Condition |
| Aryl Halide | 2-Chloronaphthalene |
| Cyanating Agent | Sodium Cyanoacetate |
| Palladium Catalyst | Di-μ-chlorobis(η3-2-propenyl)dipalladium |
| Ligand | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl |
| Solvent | Mesitylene |
| Temperature | 140 °C |
| Yield | 96% |
α-Arylation and α-Alkenylation Strategies
Palladium catalysis also enables the α-arylation and α-alkenylation of arylacetonitriles, providing another synthetic route to derivatives of this compound. nih.govfrontiersin.org While direct α-arylation to form this compound itself is less commonly detailed, the α-alkenylation of this compound to produce more complex structures is well-documented. nih.govfrontiersin.org
In a typical α-alkenylation reaction, this compound can be reacted with a vinyl halide or triflate in the presence of a palladium catalyst and a suitable ligand. nih.govfrontiersin.org For example, the reaction of this compound with bromomethylenecyclohexane (B72221) using a Palladium/NIXANTPHOS-based catalyst system can yield the corresponding α-alkenylated product in good yield. nih.govfrontiersin.org
These reactions expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular frameworks which are of interest in medicinal chemistry and materials science. nih.govfrontiersin.org
Cyanation Reactions
The introduction of a nitrile group onto a naphthalene (B1677914) scaffold is a direct and widely used approach for the synthesis of this compound. This can be achieved through the cyanation of either 2-naphthylacetic acid and its derivatives or by the direct cyanation of halogenated naphthalene precursors.
Cyanation of 2-Naphthylacetic Acid and Derivatives
One synthetic pathway to this compound involves the conversion of 2-naphthylacetic acid. chemicalbook.comjustia.comgoogle.com This multi-step process typically begins with the conversion of the carboxylic acid to a more reactive intermediate. A patented method describes a high-purity synthesis where 2-naphthylacetic acid is first halogenated. justia.comgoogle.com This is followed by a sulfamide-mediated cyanation to yield this compound with a purity of over 99%.
The key steps in this process are:
Halogenation: 2-Naphthylacetic acid is treated with a halogenating agent in a solvent like chlorobenzene.
Sulfamide-Mediated Cyanation: The resulting halo-intermediate is then reacted with sulfamide (B24259) in a solvent such as sulfolane (B150427) under controlled temperature conditions to afford the final product. justia.comgoogle.com
Cyanation of Halogenated Naphthalene Precursors
A more direct method for the synthesis of this compound is the cyanation of a halogenated naphthalene, such as 2-bromonaphthalene (B93597) or 2-chloronaphthalene. chemicalbook.comgoogle.comgoogleapis.com This reaction typically involves a nucleophilic substitution where the halide is displaced by a cyanide-containing reagent.
A common procedure involves reacting 2-(bromomethyl)naphthalene (B188764) with potassium cyanide (KCN) in a solvent like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The reaction mixture is heated to facilitate the substitution, and upon completion, the product is isolated by precipitation in water followed by filtration and drying. chemicalbook.com
Table 2: Cyanation of 2-(bromomethyl)naphthalene
| Parameter | Condition |
| Starting Material | 2-(bromomethyl)naphthalene |
| Cyanating Agent | Potassium Cyanide (KCN) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 60 °C |
| Reaction Time | 16 hours |
This method is advantageous due to its directness, although it requires the prior synthesis of the halogenated naphthalene precursor. The choice of the halogen (bromo or chloro) can influence the reactivity, with bromo derivatives generally being more reactive. google.com
Willgerodt Reaction and Subsequent Transformations
The Willgerodt reaction, and its modification known as the Willgerodt-Kindler reaction, provides an alternative, albeit less direct, route to this compound. justia.comgoogle.comlookchem.com This reaction is particularly useful for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be further transformed into the desired nitrile.
In the context of this compound synthesis, the starting material is typically 2'-acetonaphthone. justia.comgoogle.com The Willgerodt-Kindler reaction of 2'-acetonaphthone is carried out using sulfur and a secondary amine, such as morpholine (B109124), at elevated temperatures. justia.comwikipedia.org This reaction produces a thiomorpholide intermediate. lookchem.com
The subsequent steps to obtain this compound are:
Hydrolysis: The thiomorpholide is hydrolyzed to yield 2-naphthylacetic acid. justia.comgoogle.comlookchem.com
Amidation: The resulting 2-naphthylacetic acid is converted to its corresponding amide. lookchem.com
Dehydration: Finally, the amide is dehydrated to afford this compound. lookchem.com
A patented method streamlines this process by subjecting 2'-acetonaphthone to a Willgerodt reaction, hydrolyzing the resulting amide to 2-naphthylacetic acid, and then reacting this acid with a halogenating agent and sulfamide to produce high-purity this compound. justia.comgoogle.com This multi-step sequence highlights the versatility of the Willgerodt reaction in accessing key intermediates for the synthesis of this compound.
Conversion of 2'-Acetonaphthone to 2-Naphthylacetic Acid
A key pathway to this compound involves the initial conversion of 2'-Acetonaphthone to 2-Naphthylacetic acid. justia.comgoogle.comgoogle.com This transformation is commonly achieved through the Willgerodt reaction. justia.comgoogle.comgoogle.com In this process, 2'-acetonaphthone is reacted with a sulfur compound, such as sodium sulfide (B99878) or ammonium (B1175870) sulfide, under heat. justia.com A variation, the Willgerodt-Kindler reaction, utilizes sulfur and an amine, like morpholine, which can allow the reaction to proceed efficiently without a solvent. justia.com
The reaction is typically carried out at temperatures between 90°C and 150°C. justia.com Following the initial reaction, the resulting amide compound is hydrolyzed to yield 2-Naphthylacetic acid. justia.comgoogle.comgoogle.com This multi-step process, while effective, can sometimes result in impurities, including sulfur-containing by-products. justia.com
Another method for preparing 2-naphthylacetic acid derivatives involves reacting a substituted or unsubstituted naphthalene with acetyl chloride in nitrobenzene, in the presence of aluminum chloride, to produce the corresponding 2-acetylnaphthalene (B72118) derivative. prepchem.com This intermediate is then heated with morpholine and sulfur, followed by reflux with concentrated hydrochloric acid to furnish the desired 2-naphthylacetic acid derivative. prepchem.com
Nitrile Formation from 2-Naphthylacetic Acid
Once 2-Naphthylacetic acid is obtained, it is converted to this compound. A prevalent method for this conversion involves reacting the acid with a halogenating agent and sulfamide in an organic solvent. justia.comgoogle.comgoogle.com This two-step process can be optimized to produce high-purity this compound. justia.comgoogle.com
The first step involves the formation of a reaction intermediate by mixing 2-Naphthylacetic acid with a halogenating agent, such as thionyl chloride, in a suitable organic solvent like toluene. justia.com A catalyst, for example, N,N-dimethylformamide, may also be added. justia.com This mixture is then reacted with a second mixture containing sulfamide and a solvent like sulfolane to yield this compound. justia.com The reaction temperature for the final step is typically in the range of 80°C to 180°C. justia.comgoogle.com This method is advantageous for its ability to produce high-purity product with an HPLC purity of 95% or greater. justia.comgoogle.com
Other approaches to nitrile formation from carboxylic acids exist. For instance, the reaction of 2-naphthylacetic acid with ammonia (B1221849) or ammonium hydroxide (B78521) in the presence of a dehydrating agent can also yield this compound. ontosight.ai
Electrochemical and Metal-Free Synthetic Routes
Recent research has explored more sustainable and alternative synthetic routes to this compound, including electrochemical and metal-free methods.
An electrochemical approach involves the electrolysis of a solution containing an aryl 1,3-azido-2-methylbut-3-en-2-ol, a supporting electrolyte like n-Bu4NClO4, and a solvent such as DMF. chemicalbook.com The electrolysis is carried out in an undivided cell with a reticulated vitreous carbon (RVC) anode and a platinum cathode. chemicalbook.com This method represents a move towards greener chemistry by utilizing electricity as a reagent.
Metal-free synthetic routes offer an alternative to traditional methods that often rely on metal catalysts. One such method involves the deoxygenation of chiral nitroalkanes to produce enantiomerically enriched nitriles. chemicalbook.com Another metal-free approach involves the reaction of amides and acetonitriles to synthesize β-ketonitriles. rsc.org While not directly producing this compound, these methods showcase the potential for metal-free strategies in nitrile synthesis.
Process Optimization and Scalability in this compound Synthesis
The industrial production of this compound necessitates a focus on process optimization and scalability to ensure safety, efficiency, and cost-effectiveness. justia.comgoogle.com The synthesis method starting from 2'-acetonaphthone and proceeding through 2-naphthylacetic acid has been a subject of such optimization. justia.comgoogle.comgoogle.com
Key parameters that are controlled to improve yield and purity include reaction temperature, the molar ratios of reactants, and the choice of solvents and catalysts. justia.com For instance, in the conversion of 2'-acetonaphthone, the amount of the sulfur compound is typically between 1 to 5 moles per mole of the starting ketone. justia.com In the subsequent nitrile formation, the controlled addition of the reaction materials and maintaining specific temperature ranges are crucial for high efficiency. justia.comgoogle.com
The scalability of these processes is a significant consideration for industrial applications. justia.com The described methods are generally batch-type processes, but the potential for continuous production exists. justia.com A palladium-catalyzed decarboxylative coupling method has been noted for its high yield (up to 96%) and potential for large-scale production, although the cost of the palladium catalyst could be a limiting factor for industrial scalability. chemicalbook.com The development of production methods that can safely and efficiently produce large quantities of high-purity this compound at a low cost is a continuous goal. justia.comgoogle.com
The table below summarizes key parameters for the synthesis of high-purity this compound from 2'-Acetonaphthone.
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature | Notable Features |
| 1. Acid Formation | 2'-Acetonaphthone | Sulfur, Morpholine (Willgerodt-Kindler) | Toluene (optional) | 90°C - 150°C | Hydrolysis of the intermediate amide yields 2-Naphthylacetic acid. |
| 2. Nitrile Formation | 2-Naphthylacetic Acid | Thionyl Chloride, Sulfamide | Toluene, Sulfolane | 80°C - 180°C | Can produce >99% pure this compound. |
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound is an area of growing interest due to the importance of enantiomerically pure compounds in pharmaceuticals and other applications.
One approach involves the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, promoted by visible light photoredox catalysis. nih.gov This method allows for the use of carboxylic acids as radical precursors to synthesize unnatural α-amino acids with high diastereoselectivity. nih.gov
Another strategy focuses on the synthesis of chiral naphthalene diimide derivatives through SNAr reactions between tetrabromo-NDI and 1,2-diaminocyclohexane, resulting in optically pure compounds. sioc-journal.cn While not directly producing a chiral this compound, this demonstrates a method for introducing chirality into naphthalene-based structures.
The development of stereoselective synthetic routes is crucial for accessing specific isomers of functionalized naphthalene derivatives for various applications.
The table below details examples of chiral derivatives and their synthetic approaches.
| Derivative | Synthetic Approach | Key Features |
| Unnatural α-amino acid derivatives | Photoredox-catalyzed radical addition to a chiral N-sulfinyl imine. nih.gov | Utilizes carboxylic acids as radical precursors; provides access to highly functionalized α-amino acids. nih.gov |
| Chiral Naphthalene Diimides | SNAr reaction with chiral 1,2-diaminocyclohexane. sioc-journal.cn | Produces optically pure and meso compounds. sioc-journal.cn |
Reactivity and Chemical Transformations of 2 Naphthylacetonitrile
Nucleophilic Reactivity of the Acetonitrile (B52724) Moiety
The acetonitrile moiety of 2-naphthylacetonitrile exhibits significant nucleophilic character at the α-carbon, enabling a variety of chemical transformations.
Radical Nucleophilic Substitution Reactions
The anion of this compound can participate in radical nucleophilic substitution (SRN1) reactions. rsc.orgrsc.org This process allows for the selective substitution at the α-carbon (Cα) by aromatic halides, leading to the formation of α,α-diaryl nitriles in good yields. rsc.orgrsc.org The reaction is typically photoinduced, involving radicals and radical anions as intermediates. rsc.org
A study has shown that the regioselectivity of this reaction is influenced by the steric hindrance of the radical at the aromatic substrate. rsc.orgrsc.org Computational models suggest that the observed regioselectivity is primarily due to steric factors in the transition states and that the reaction is under kinetic control. rsc.org Interestingly, product yields are often better with more sterically hindered radicals. rsc.org
For instance, the reaction of the this compound anion with 1-iodo-2-methoxynaphthalene (B1296216) yields the corresponding α,α-diarylsubstituted nitrile as the main product. rsc.org
Table 1: Selected Examples of Radical Nucleophilic Substitution Reactions of this compound Anion with Aryl Halides
| Aryl Halide | Solvent | Product Yield (%) | Reference |
| 1-iodo-2-methoxynaphthalene | Liquid Ammonia (B1221849) | 90 | rsc.org |
| 1-iodo-2-methoxynaphthalene | DMSO | 84 | rsc.org |
This table illustrates the yields of α,α-diaryl nitriles from the reaction of the this compound anion with an aryl halide in different solvents.
Carbon-Carbon Bond Forming Reactions
The nucleophilic nature of the α-carbon in this compound makes it a valuable synthon for forming new carbon-carbon bonds. Beyond the SRN1 reactions mentioned above, which themselves are C-C bond-forming processes, this compound can engage in other coupling reactions. For example, palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides, such as 2-chloronaphthalene (B1664065), can produce this compound itself in high yields, demonstrating the facility of forming the C-C bond between the naphthalene (B1677914) ring and the acetonitrile group. chemicalbook.com
Aldol-Type Condensations
This compound can undergo aldol-type condensation reactions with aldehydes. researchgate.net For instance, the reaction of lithiated this compound with various aldehydes has been studied. These reactions were found to be moderately anti-selective, with anti/syn ratios ranging from 1.1:1 to 3:1. researchgate.net This contrasts with the behavior of 1-naphthylacetonitrile (B90670), where the addition of HMPA can promote a retro-aldol reaction, leading to a thermodynamically controlled syn-selective addition to aromatic aldehydes. acs.orgnih.gov
Cyclization Reactions and Heterocycle Formation
This compound is a versatile precursor for the synthesis of various heterocyclic systems, including those containing oxygen and nitrogen.
Synthesis of Oxygen Heterocycles (e.g., Coumarins, Dihydrobenzofurans)
This compound has been effectively utilized in the synthesis of oxygen-containing heterocycles. One notable application is in the three-component coupling reaction with arynes and dimethylformamide (DMF) to produce coumarin (B35378) derivatives. researchgate.net In this type of reaction, this compound acts as a nucleophile. researchgate.net For example, the reaction involving this compound can proceed to give the corresponding coumarin in a 66% yield. researchgate.netnih.gov
The general mechanism for such syntheses often involves the insertion of an aryne into the C=O bond of an aldehyde or formamide, generating an unstable intermediate. nih.gov This intermediate is then trapped by a nucleophile, such as the enolate of this compound, leading to the formation of the heterocyclic ring in a single operation. nih.gov
Table 2: Synthesis of Coumarin Derivatives using this compound
| Aryne Precursor | Nucleophile | Solvent | Temperature (°C) | Product Yield (%) | Reference |
| Not specified | This compound | DMF | 80 | 66 | researchgate.net |
This table shows the yield for the synthesis of a coumarin derivative using this compound as a nucleophile.
Formation of Nitrogen-Containing Heterocycles (e.g., Thiazolidine, Imidazoles, Oxazines, Tetrahydropyrimidines)
This compound also serves as a starting material for the synthesis of nitrogen-containing heterocycles. mdpi.comfrontiersin.orgrsc.org For instance, it has been used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione. chemicalbook.com The development of synthetic methods for nitrogen heterocycles is of significant interest due to their prevalence in biologically active compounds and natural products. rsc.org While specific examples for the synthesis of imidazoles, oxazines, and tetrahydropyrimidines directly from this compound are not detailed in the provided search results, the general utility of nitriles in the construction of such heterocyclic systems is well-established. mdpi.com
Functional Group Interconversions of the Nitrile Moiety
The nitrile group of this compound is a versatile functional handle that can be converted into several other important functional groups, including amines, amides, and carboxylic acids. researchgate.nettudelft.nl These transformations are crucial for the synthesis of a wide range of compounds.
One of the most fundamental transformations is the hydrolysis of the nitrile to a carboxylic acid. This compound can be hydrolyzed to 2-naphthylacetic acid. lookchem.comjustia.comgoogle.com This reaction can be carried out under acidic conditions, for instance, by refluxing with a mixture of acetic acid and sulfuric acid. lookchem.com The hydrolysis process involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.
The nitrile group can also be reduced to a primary amine. The reduction of this compound yields 2-(2-naphthyl)ethanamine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common method.
Furthermore, the nitrile can undergo hydration to form an amide. For example, the transfer hydration of nitriles to primary amides can be achieved using catalytic systems. nii.ac.jp While specific examples for this compound are not detailed, the general methodology is applicable. nii.ac.jp
The following table summarizes key functional group interconversions of the nitrile moiety in this compound:
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| This compound | Acetic acid, 50% Sulfuric acid, reflux | 2-Naphthylacetic acid | lookchem.com |
| 2'-Acetonaphthone | Willgerodt reaction, then hydrolysis | 2-Naphthylacetic acid | justia.comgoogle.com |
| This compound | Hydrogen gas, catalyst | 2-(2-Naphthyl)ethanamine | |
| This compound | Acetaldoxime, Pd(OAc)₂, PPh₃, H₂O/ethanol, reflux | 2-Naphthylacetamide | nii.ac.jp |
Transition Metal-Catalyzed Transformations
Transition metal catalysis plays a significant role in the transformations of this compound, enabling a variety of carbon-carbon bond-forming reactions. mdpi.comnih.gov Palladium-catalyzed reactions are particularly prominent in the functionalization of this compound. chemicalbook.com
A notable example is the palladium-catalyzed α-alkenylation of arylacetonitriles. This compound can react with vinyl halides or triflates in the presence of a palladium catalyst, such as Pd(OAc)₂, and a ligand like NIXANTPHOS, to yield aryl acrylonitriles. nih.govfrontiersin.org For instance, the reaction of this compound with bromomethylenecyclohexane (B72221) using a Pd(OAc)₂/NIXANTPHOS system in the presence of NaOtBu as a base affords the corresponding aryl acrylonitrile (B1666552) in good yield. nih.govfrontiersin.org
Furthermore, this compound can participate in palladium-catalyzed decarboxylative coupling reactions. This method is used in its synthesis from 2-chloronaphthalene and sodium cyanoacetate, showcasing the utility of palladium catalysis in forming the core structure. chemicalbook.com
Another important transformation is the radical nucleophilic substitution (SRN1) reaction, which allows for the α-arylation of the this compound anion with aryl halides. rsc.orgrsc.org This photoinduced reaction leads to the formation of α,α-diaryl nitriles in good yields. rsc.org
The compound also undergoes a three-component coupling reaction with benzyne (B1209423) and dimethylformamide (DMF) to produce coumarins. chemicalbook.commdpi.com In a specific instance, the reaction of this compound with a benzyne precursor in the presence of KF in DMF at 80 °C yielded a coumarin derivative. mdpi.com
The table below details some of the transition metal-catalyzed transformations involving this compound:
| Reactant(s) | Catalyst/Reagents | Product | Yield | Reference(s) |
| This compound, Bromomethylenecyclohexane | Pd(OAc)₂, NIXANTPHOS, NaOtBu | 2-(1-(cyclohexylidenemethyl)naphthalen-2-yl)acetonitrile | 67% | nih.govfrontiersin.org |
| This compound anion, Aryl halides | Photo-induced | α,α-Diaryl nitriles | Good | rsc.orgrsc.org |
| This compound, Benzyne precursor, DMF | KF | Coumarin derivative | 66% | mdpi.com |
| 2-Chloronaphthalene, Sodium cyanoacetate | Di-μ-chlorobis(η3-2-propenyl)dipalladium, 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | This compound | 96% | chemicalbook.com |
Regioselectivity and Diastereoselectivity in Reactions Involving this compound
The reactivity of this compound is often governed by principles of regioselectivity and diastereoselectivity, particularly in reactions involving the active methylene (B1212753) group and the nitrile functionality.
Regioselectivity:
The anion of this compound is an ambident nucleophile, meaning it can react at two different positions: the α-carbon (Cα) and a carbon on the naphthalene ring. Studies have shown that in radical nucleophilic substitution (SRN1) reactions with aryl halides, the substitution occurs selectively at the Cα position, leading to the formation of α,α-diaryl nitriles. rsc.orgrsc.org The regioselectivity of this reaction can be influenced by the steric hindrance of the incoming aryl radical. rsc.org With increasingly hindered radicals, substitution is observed exclusively at the Cα position. rsc.org
Diastereoselectivity:
In aldol-type reactions, the diastereoselectivity of the addition of lithiated arylacetonitriles to aldehydes has been a subject of study. acs.org While specific studies on the diastereoselectivity of this compound in such reactions are not extensively detailed in the provided context, related studies on 1-naphthylacetonitrile show that the diastereoselectivity can be controlled. researchgate.netacs.org For instance, the addition of lithiated 1-naphthylacetonitrile to aromatic aldehydes in the presence of HMPA leads to a high syn-selectivity. acs.org Aldol (B89426) reactions of this compound with aldehydes have been observed to show moderate anti-diastereoselectivity. researchgate.net
The table below provides examples illustrating regioselectivity and diastereoselectivity in reactions of naphthylacetonitriles:
| Reaction Type | Reactants | Key Reagents/Conditions | Selectivity Outcome | Product(s) | Reference(s) |
| Radical Nucleophilic Substitution | Anion of this compound, Aryl Halides | Photo-induced | Regioselective for Cα substitution | α,α-Diaryl nitriles | rsc.orgrsc.org |
| Aldol Reaction | This compound, Aldehydes | Not specified | Moderate anti-diastereoselectivity | anti-Aldol adducts | researchgate.net |
| Aldol Reaction | Lithiated 1-Naphthylacetonitrile, Aromatic Aldehydes | HMPA-THF solution | High syn-diastereoselectivity | syn-Aldol adducts | acs.org |
Applications of 2 Naphthylacetonitrile in Advanced Organic Synthesis
Precursor in Pharmaceutical Synthesis
The structural framework of 2-Naphthylacetonitrile is a key component in the synthesis of numerous biologically active compounds, leading to significant advancements in medicinal chemistry.
Synthesis of c-Myc Protein Inhibitors
This compound has been identified as a valuable precursor for the development of c-Myc protein inhibitors. chemicalbook.com The c-Myc protein is a transcription factor that plays a pivotal role in cell proliferation and survival, and its dysregulation is associated with a variety of human cancers. chemicalbook.com Consequently, the inhibition of c-Myc is a significant therapeutic strategy in oncology. Research has shown that compounds derived from this compound can effectively modulate c-Myc activity. chemicalbook.com While specific compound details from this compound are proprietary, the general strategy involves using the naphthylacetonitrile core to construct molecules that interfere with the c-Myc/Max heterodimerization, a critical step for its function.
Development of Compounds Targeting Central Nervous System Pathways
A significant application of this compound is in the synthesis of compounds that modulate pathways within the central nervous system (CNS). justia.comepo.orggoogle.comgoogle.com A notable example is its use as a key intermediate in the production of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane. justia.comepo.orggoogle.comgoogle.comgoogleapis.com This compound, known as Centanafadine, is a monoamine reuptake inhibitor that has been investigated for the treatment of attention deficit hyperactivity disorder (ADHD). googleapis.com The synthesis involves leveraging the this compound structure to construct the final bicyclic amine. googleapis.com Furthermore, derivatives of this compound are explored for their potential in treating a range of CNS disorders, including depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. justia.comepo.orggoogle.comnih.govnih.gov
| Target Compound | Therapeutic Area | Role of this compound |
| (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane | CNS Disorders (ADHD) | Key starting material/intermediate |
| Various CNS-active agents | Depression, Anxiety, Neurodegenerative Diseases | Precursor for synthesis |
Precursors for Other Biologically Active Scaffolds
The utility of this compound extends to the synthesis of other diverse and biologically important molecular scaffolds. For instance, it has been used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione. cymitquimica.com Additionally, historical chemical literature demonstrates its use in the synthesis of picene (B1221364), a polycyclic aromatic hydrocarbon. lookchem.com While picene itself is not a modern therapeutic, this synthesis showcases the versatility of this compound in constructing complex ring systems, a common feature in many biologically active natural products and synthetic drugs. lookchem.com
Role in Antibiotic Potentiation Studies
In the face of rising antimicrobial resistance, strategies to restore the efficacy of existing antibiotics are of paramount importance. Research has shown that derivatives of this compound, specifically 2-naphthamide (B1196476) derivatives, can act as antibiotic potentiators. researchgate.netnih.govnih.gov These compounds function by inhibiting bacterial efflux pumps, such as AcrB in Escherichia coli, which are responsible for expelling antibiotics from the bacterial cell. researchgate.netnih.govnih.gov By blocking these pumps, the intracellular concentration of the antibiotic increases, thereby restoring its antibacterial activity. researchgate.netnih.govnih.gov Studies have identified 4-substituted 2-naphthamide derivatives, such as 4-(isopentyloxy)-2-naphthamide (A3), as effective efflux pump inhibitors that can synergize with antibiotics like erythromycin (B1671065) and chloramphenicol. researchgate.netnih.gov
| Derivative Class | Mechanism of Action | Target | Potentiated Antibiotics |
| 2-Naphthamide derivatives | Inhibition of AcrB efflux pump | Gram-negative bacteria | Erythromycin, Chloramphenicol |
Building Block for Agrochemicals and Fine Chemicals
The chemical reactivity of this compound also positions it as a valuable building block in the synthesis of agrochemicals and other fine chemicals. chemicalbook.comjustia.comcymitquimica.com While specific, publicly disclosed examples of modern agrochemicals derived from this compound are limited, its structural motifs are relevant to the design of new pesticides and herbicides. The synthesis of picene, as mentioned earlier, also falls under its application in producing fine chemicals, which are pure, single substances used in specialized applications. lookchem.com The versatility of the cyano group, which can be readily converted to other functional groups like carboxylic acids or amines, allows for the creation of a wide range of chemical entities for various industrial purposes.
Utilization in Materials Science
Recent research has highlighted the potential of this compound in the field of materials science, particularly in the development of advanced fluorescent materials. Condensation reactions involving this compound isomers have led to the creation of molecules that exhibit strong solid-state fluorescence. Some of these materials also display mechanofluorochromism, a phenomenon where the fluorescence color changes in response to mechanical stimuli such as grinding or shearing. This property is attributed to the reversible transformation between crystalline and amorphous states. Such materials are of interest for applications in sensors, data storage, and security inks.
| Compound Class | Property | Potential Application |
| Condensation products with anthracene (B1667546) aldehyde | Strong solid-state fluorescence, mechanofluorochromism | Sensors, security inks, data storage |
Precursors for Functional Materials
This compound serves as a versatile building block in the preparation of a variety of functional materials due to its inherent chemical stability and solubility in organic solvents. chemicalbook.com The presence of the naphthalene (B1677914) ring and the reactive nitrile group allows for its incorporation into more complex molecular architectures, leading to materials with specific and desirable properties. chemicalbook.comontosight.ai Its role as a precursor is crucial in fields such as materials science, where it contributes to the development of innovative products. chemicalbook.com
The nitrile group in this compound is particularly significant as it can be readily transformed into other functional groups, including amines, amides, and carboxylic acids. This chemical versatility makes it an invaluable intermediate for synthesizing complex organic molecules that form the basis of advanced functional materials. ontosight.ai
Role in Aggregation-Induced Emission (AIE) Systems
Recent research has highlighted the utility of this compound in the development of materials exhibiting aggregation-induced emission (AIE). AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly sought after for applications in sensors, imaging, and optoelectronic devices.
Specifically, condensation reactions involving naphthylacetonitrile isomers and other aromatic aldehydes, such as anthracene aldehyde, have led to the synthesis of highly twisted molecules known as AIEgens (AIE-active molecules). rsc.orgrsc.org For example, the reaction between this compound and anthracene aldehyde can produce (Z)-3-(anthracen-9-yl)-2-(naphthalen-2-yl)acrylonitrile, a compound that demonstrates strong solid-state fluorescence. rsc.org
These AIEgens often exhibit mechanofluorochromism, where their fluorescence properties can be reversibly switched by mechanical stimuli like grinding and heating. rsc.org This behavior is attributed to the reversible phase transformation between crystalline and amorphous states. rsc.orgcolab.ws The integration of donor units like phenyl carbazole (B46965) (Cz) or triphenylamine (B166846) (TPA) with a this compound acceptor can lead to AIE-active chromophores with tunable solid-state fluorescence. colab.ws Computational studies have indicated that intramolecular charge transfer (ICT) from the donor to the this compound acceptor unit is a key factor in their photophysical properties. colab.ws
Table 1: Examples of AIEgens Derived from this compound
| Donor Unit | Acceptor Unit | Resulting Compound | Key Properties | Reference |
| Anthracene | This compound | (Z)-3-(anthracen-9-yl)-2-(naphthalen-2-yl)acrylonitrile | Strong solid-state fluorescence | rsc.org |
| Phenyl Carbazole (Cz) | This compound | Cz-2-Naph | Solid-state fluorescence, Reversible mechanofluorochromism | colab.ws |
| Triphenylamine (TPA) | This compound | TPA-2-Naph | Solid-state fluorescence | colab.ws |
Application as Crystal Growth Regulators in Perovskite Films
In the field of photovoltaics, particularly in the development of high-performance perovskite solar cells (PSCs), controlling the crystallization of the perovskite film is critical. Rapid crystal growth can lead to an excess of grain boundaries and surface defects, which negatively impact the efficiency and stability of the solar cells. nih.govacs.org
This compound (2-NA) has been effectively employed as a crystal growth regulator in the fabrication of perovskite films. nih.govacs.orgchemicalbook.com When introduced into the perovskite precursor solution, 2-NA molecules interact with the lead ions (Pb²⁺) in the perovskite structure. This interaction involves a coordination bond between the lone-pair electrons of the nitrogen atom in the nitrile group and Pb²⁺, as well as a cation-π interaction between the π-electrons of the naphthalene ring and Pb²⁺. nih.govacs.orgresearchgate.net
This combined electronic coordination effect efficiently slows down the crystallization rate of the perovskite. nih.govacs.org This delayed crystallization promotes the growth of larger grains and reduces the number of grain boundaries, leading to a perovskite film with higher crystallinity and fewer defects. nih.govacs.orgresearchgate.net The improved film quality facilitates the dissociation of excitons into charge carriers, thereby enhancing the power conversion efficiency (PCE) of the solar cell. nih.govacs.org For instance, the use of a related regulator, phenylacetonitrile (B145931) (PA), which has a similar mechanism, increased the PCE of a PSC from 18.01% to 21.09%. nih.govacs.org
Table 2: Effect of Crystal Growth Regulators on Perovskite Solar Cell Performance
| Regulator | Interaction Mechanism with Pb²⁺ | Effect on Perovskite Film | Impact on Device Performance | Reference |
| This compound (2-NA) | Coordination bond (N lone pair) and Cation-π interaction (naphthalene ring) | Delays crystallization, promotes grain growth, reduces grain boundaries | Passivates defects, improves charge carrier dissociation | nih.govacs.orgresearchgate.net |
| Phenylacetonitrile (PA) | Coordination bond (N lone pair) and Cation-π interaction (phenyl ring) | Delays crystallization, promotes grain growth, reduces grain boundaries | Increased Power Conversion Efficiency (from 18.01% to 21.09%) | nih.govacs.org |
Development of Organic Light-Emitting Diode (OLED) Components
The unique structural and photophysical properties of this compound and its derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). The ability of these compounds to form charge-transfer complexes is a key attribute that can enhance the efficiency of light emission in OLED devices.
Research into the photophysical properties of this compound-based materials continues to provide insights into their suitability for next-generation displays. For example, derivatives formed from the condensation of naphthylacetonitrile isomers have been investigated for their potential in creating fluorescent materials for display technologies. These materials can exhibit tunable fluorescence and respond to external stimuli, which are desirable characteristics for advanced optical applications.
Furthermore, donor-acceptor molecules incorporating a this compound unit have been synthesized and studied. colab.ws The intramolecular charge transfer within these molecules is a critical process for electroluminescence in OLEDs. By carefully designing the molecular structure, the emission color and efficiency of the OLED can be tuned. For instance, combining a triphenylamine (TPA) donor with a this compound acceptor has been explored for creating materials with specific fluorescence properties relevant to OLEDs. colab.ws
Synthesis of Polymeric and Macromolecular Structures
This compound and its derivatives are valuable monomers and building blocks for the synthesis of polymers and macromolecular structures. The reactivity of the nitrile group and the potential for functionalization of the naphthalene ring allow for their incorporation into various polymer backbones.
For example, new nonlinear optical (NLO) polymers have been synthesized through post-functionalization reactions. In one approach, an epoxy-based polymer was reacted with aniline, and subsequently, chromophores were introduced. While not directly using this compound in this specific example, it illustrates a common strategy where a reactive intermediate can be incorporated into a pre-formed polymer. The synthesis of ferrocene-conjugated this compound chromophores has also been explored for their second-order nonlinear optical properties, which are relevant for polymeric materials in photonic applications. researchgate.net
Additionally, thermotropic poly(azine-ether)s have been synthesized from monomers containing naphthalene-like structures, demonstrating the utility of such aromatic units in creating liquid crystalline polymers. researchgate.net The ability of these polymers to form ordered mesophases is crucial for applications in optical films and fibers.
Precursor for Dyes and Pigments
The naphthyl ring system is a fundamental component in the chemical structure of many synthetic dyes and pigments. ontosight.ai Consequently, this compound serves as a valuable precursor for the synthesis of these colorants. ontosight.ai The chemical transformations of the nitrile group and the potential for electrophilic substitution on the naphthalene ring provide pathways to a wide array of dye molecules.
The versatility of this compound allows for its use in creating compounds with specific and desirable characteristics for industrial applications, including the production of dyes and pigments. For instance, derivatives such as 2-(6-Aminonaphthalen-2-yl)acetonitrile are used as precursors in the dye industry. smolecule.com The general category of aromatic nitriles, to which this compound belongs, is recognized for its role as intermediates for dyes and pigments. lookchem.com
Advanced Analytical and Computational Studies on 2 Naphthylacetonitrile
Spectroscopic Characterization and Structural Elucidation
The precise identification and structural confirmation of 2-naphthylacetonitrile rely on a suite of sophisticated spectroscopic techniques. These methods provide detailed insights into the molecular framework, from the connectivity of atoms to the three-dimensional arrangement in the solid state.
NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing unambiguous information about its hydrogen and carbon framework.
¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum of this compound exhibits characteristic signals. The two protons of the methylene (B1212753) group (CH₂) adjacent to the nitrile function typically appear as a singlet around 3.85-3.93 ppm. chemicalbook.com The aromatic protons on the naphthalene (B1677914) ring system produce a series of complex multiplets in the downfield region, generally between 7.35 and 7.87 ppm, reflecting their distinct chemical environments and spin-spin coupling interactions. chemicalbook.comjustia.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The nitrile carbon (C≡N) shows a characteristic signal in the range of 117.9 ppm. chemicalbook.com The methylene carbon (CH₂) signal appears around 23.7-23.9 ppm. chemicalbook.com The ten carbons of the naphthalene ring resonate in the aromatic region, typically between 125.5 and 133.4 ppm, with distinct chemical shifts for the quaternary and protonated carbons. chemicalbook.com
Interactive Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity / Comments |
| ¹H NMR | ||
| Ar-H | 7.35 - 7.87 | Multiplet |
| -CH ₂-CN | 3.85 - 3.93 | Singlet |
| ¹³C NMR | ||
| Ar-C | 125.5 - 133.4 | Multiple signals |
| -C N | ~117.9 | Nitrile carbon |
| -C H₂-CN | 23.7 - 23.9 | Methylene carbon |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. nist.gov In electron ionization mass spectrometry (EI-MS), the compound typically exhibits a prominent molecular ion peak [M]⁺ corresponding to its molecular weight (167.21 g/mol ). nih.gov The primary fragmentation often involves the cleavage of bonds adjacent to the aromatic ring, leading to characteristic fragment ions. libretexts.org The top peak observed in the GC-MS analysis corresponds to an m/z of 167, representing the molecular ion. nih.gov
While detailed crystallographic data for the parent this compound is not extensively published, studies on its derivatives provide critical insights into its solid-state conformation. For instance, X-ray analysis of aldol (B89426) reaction products derived from this compound confirms the connectivity and stereochemistry of the resulting molecules. acs.org Similarly, crystallographic studies of related compounds like 2-(7-methoxy-1-naphthyl)acetonitrile reveal that the naphthalene ring system is nearly planar. researchgate.net In derivatives, the naphthyl group is known to facilitate strong π-π stacking interactions in the crystal lattice. These studies suggest that in the solid state, this compound molecules would likely adopt a conformation that maximizes packing efficiency, influenced by intermolecular forces.
Mass Spectrometry Techniques
Computational Chemistry Investigations
Computational chemistry provides a theoretical lens to examine the properties of this compound at a molecular level, complementing experimental findings. These studies can predict molecular geometry, conformational preferences, and electronic characteristics.
Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility and preferred shapes of molecules. While specific MD simulations for this compound are not widely reported, such studies are common for structurally related and more complex systems. nih.gov For this compound, computational modeling can be used to investigate the rotational barrier around the C-C bond connecting the methylene group to the naphthalene ring. These analyses help in understanding the molecule's conformational landscape and how it might interact with other molecules or surfaces. For instance, computational studies on derivatives have been used to explain observed regioselectivity in reactions by modeling the potential energy surfaces of reaction intermediates.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of this compound. These calculations can determine the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and predict spectroscopic properties. goettingen-research-online.de Studies on donor-acceptor molecules incorporating a this compound unit have utilized DFT to demonstrate intramolecular charge transfer (ICT) from a donor group to the naphthylacetonitrile acceptor. colab.ws Such calculations are crucial for designing molecules with specific electronic and optical properties, for example, in the field of nonlinear optics where the hyperpolarizability of chromophores based on this compound has been investigated. researchgate.net
Modeling of Reaction Mechanisms and Transition States
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving this compound. These studies provide insights into the energetics of reaction pathways and the structures of transient intermediates and transition states, which are often difficult to observe experimentally.
One area of focus has been the transition metal-free C-methylation of this compound using carbon dioxide as a C1 source. acs.org DFT calculations revealed a detailed mechanism involving the organic catalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and the reducing agent borane (B79455) dimethylamine (B145610) complex (BH3NMe3). acs.org The key steps identified through modeling include:
Activation of CO2: TBD activates carbon dioxide by forming a TBD-CO2 adduct. acs.org
Formation of the True Reducing Agent: In the presence of TBD, BH3NMe3 is converted into TBD-BH2, which acts as the actual reducing species in the system due to the unique coordination capability of the boron atom. acs.org
Another studied reaction is the enamination of nitriles, including 1-naphthylacetonitrile (B90670) (a positional isomer of this compound), enabled by silicon(II)/silicon(IV) donor-acceptor interactions. goettingen-research-online.de For the reaction with 1-naphthylacetonitrile, DFT calculations outlined the following pathway:
Coordination of the acetonitrile (B52724) to the Si(II) center to form a silylene-nitrile adduct. goettingen-research-online.de
An α-H 1,4-migration to the silicon center, leading to a silyl-bonded ketenimine intermediate. This step has a calculated activation energy of 12.9 kcal/mol and is exergonic by 18.7 kcal/mol. goettingen-research-online.de
Subsequent hydrosilylation of the ketenimine intermediate. goettingen-research-online.de
Computational models have also been employed to understand the regioselectivity in the radical nucleophilic substitution (SRN1) reactions of the this compound anion with aromatic halides. These reactions selectively yield α,α-diaryl nitriles. Modeling of the key reaction step helps to explain how factors like steric hindrance at the radical center of the aromatic substrate influence the selective substitution at the Cα position of the this compound anion.
Intramolecular Charge Transfer (ICT) Studies
Intramolecular charge transfer (ICT) is a critical photophysical process in many organic molecules, where upon photoexcitation, an electron moves from an electron-donating part of the molecule to an electron-accepting part. This phenomenon is fundamental to the application of these molecules in sensors, imaging, and optoelectronics.
In derivatives of this compound, the naphthylacetonitrile moiety typically acts as an electron acceptor. colab.ws Studies on donor-acceptor systems have confirmed the occurrence of ICT. For instance, in compounds where donor units like triphenylamine (B166846) (TPA) or phenyl carbazole (B46965) (Cz) are linked to a this compound acceptor, computational studies have clearly indicated an intramolecular electron transfer from the donor to the acceptor unit upon excitation. colab.ws
The efficiency and characteristics of ICT can be influenced by several factors:
Solvent Polarity: In many donor-acceptor systems, an increase in solvent polarity leads to a red-shift in the fluorescence emission wavelength, which is a hallmark of an ICT state. This solvatochromism is attributed to the stabilization of the polar charge-separated excited state by polar solvent molecules. researchgate.netbohrium.com In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state. bohrium.com
Donor Strength: The electron-donating ability of the donor group significantly affects the ICT process. Stronger donors lead to more efficient charge transfer. researchgate.net
Molecular Geometry: The relative orientation of the donor and acceptor moieties plays a crucial role. In a series of naphthanilides, it was found that the 1-naphthoyl group enhanced charge transfer more effectively than the 2-naphthoyl group, suggesting that the substitution pattern on the naphthalene ring shapes the charge transfer pathway. xmu.edu.cn
Derivatives designed for specific applications, such as fluorescent probes, often leverage the ICT mechanism. For example, 1,8-naphthalimide (B145957) derivatives are well-known ICT fluorophores where light absorption induces charge transfer from a substituent at the C-4 position to the carbonyl groups. mdpi.com This property makes them highly sensitive to their local environment, which is useful for sensing applications like pH determination. mdpi.com
Supramolecular Interactions and Self-Assembly in this compound Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. wikipedia.org The self-assembly of molecules into well-defined larger structures is a key aspect of this field. In systems involving this compound and its derivatives, these interactions govern their solid-state properties, including crystal packing and fluorescence.
Research has shown that the isomeric position of the cyano group on the naphthalene ring (1- vs. 2-position) and the conformational flexibility of attached donor groups can significantly control molecular self-assembly. colab.ws For example, in a study comparing isomers with carbazole (Cz) and triphenylamine (TPA) donors, solid-state structural analysis revealed varied molecular conformations and packing arrangements. colab.ws These differences in self-assembly directly contribute to the tuning of solid-state fluorescence properties. colab.ws
Key intermolecular interactions observed in the crystal structures of naphthylacetonitrile derivatives include:
π–π Stacking: The planar naphthalene rings are prone to π–π stacking interactions, which can stabilize the crystal structure. In the crystal structure of 2-(7-Methoxy-1-naphthyl)acetonitrile, π–π contacts between naphthalene rings with a centroid-centroid distance of 3.758 Å were observed, which helps to stabilize the structure. researchgate.net
Host-Guest Interactions: this compound can participate in host-guest chemistry, where a "host" molecule encapsulates a "guest" molecule. wikipedia.org For example, this compound can act as a guest in cyclodextrin (B1172386) (CD) macrocycles, forming inclusion complexes. This interaction can alter the photophysical properties of the guest molecule. researchgate.net
Halogen Bonding: The introduction of halogen atoms can lead to halogen bonding, which influences supramolecular interactions and can also affect fluorescence efficiency through the heavy atom effect. dntb.gov.ua
The self-assembly process is not static and can be influenced by external stimuli. This leads to dynamic materials where properties can be switched. For instance, the reversible transformation between crystalline and amorphous phases, induced by mechanical crushing and heating, can lead to changes in fluorescence. colab.ws This behavior is directly linked to the disruption and reformation of the supramolecular assembly. colab.ws
Photophysical Properties and Fluorescence Tuning
The photophysical properties of this compound and its derivatives, particularly their fluorescence, are a subject of intense research due to their potential in applications like organic light-emitting diodes (OLEDs), sensors, and fluorescent switches. bohrium.comacs.org The fluorescence of these compounds can be tuned by modifying their chemical structure and controlling their aggregation state.
Structural Modifications and Fluorescence:
The core structure of this compound serves as a versatile scaffold. By introducing different functional groups, the electronic and photophysical properties can be precisely controlled. acs.org
Donor-Acceptor Systems: A common strategy for tuning fluorescence is to create donor-acceptor (D-A) molecules, with this compound acting as the acceptor. colab.ws The choice of the donor group has a profound impact on the emission wavelength and quantum yield. For example, derivatives with a phenyl carbazole (Cz) donor tend to have blue-shifted solid-state emission compared to those with a triphenylamine (TPA) donor. colab.ws
Isomerism: The position of the substituent on the naphthalene ring is crucial. In a comparative study, the Cz-2-Naph isomer (carbazole linked to this compound) exhibited a significantly higher solid-state fluorescence quantum yield (13.8%) compared to both the Cz-1-Naph isomer (5.9%) and the TPA-2-Naph isomer (1.2%). colab.ws This highlights the subtle but powerful effect of isomeric structure on photophysical properties.
Interactive Data Table: Photophysical Properties of Naphthylacetonitrile Derivatives colab.ws
| Compound | Solvent Emission Max (λmax, nm) | Solid-State Emission Max (λmax, nm) | Solid-State Quantum Yield (Φf, %) |
| Cz-1-Naph | 452-520 | 517 | 5.9 |
| Cz-2-Naph | 452-520 | 498 | 13.8 |
| TPA-2-Naph | 452-520 | 543 | 1.2 |
This table summarizes the fluorescence properties of carbazole (Cz) and triphenylamine (TPA) donor units integrated with 1- and this compound acceptors.
Stimuli-Responsive Fluorescence (Fluorescence Tuning):
The fluorescence of these materials can often be controlled by external stimuli:
Solvatochromism: The emission color of many this compound derivatives changes with solvent polarity, a direct consequence of the intramolecular charge transfer (ICT) character of their excited state. researchgate.netbohrium.com
Aggregation-Induced Emission (AIE): Some derivatives exhibit AIE, where they are non-emissive or weakly emissive in solution but become highly fluorescent upon aggregation in the solid state or in poor solvents. colab.wsresearchgate.net This effect is often related to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.
Mechanofluorochromism (MFC): This refers to the change in fluorescence color upon application of a mechanical force like grinding or shearing. colab.wsbohrium.com For instance, the Cz-2-Naph derivative shows reversible fluorescence switching between a crystalline phase and an amorphous phase upon mechanical crushing and heating. colab.ws
Halochromism: The presence of acid/base-responsive units, such as a pyridine (B92270) ring, can allow for fluorescence switching in response to changes in pH. bohrium.com
These tunable properties make this compound-based systems highly attractive for the development of "smart" materials for advanced optical applications. bohrium.com
Synthesis and Exploration of 2 Naphthylacetonitrile Derivatives and Analogues
α,α-Diaryl Nitriles Derived from 2-Naphthylacetonitrile
The direct α-arylation of nitriles is a significant transformation in organic synthesis, and this compound has proven to be an effective substrate in this regard. A key method for synthesizing α,α-diaryl nitriles involves the reaction of the this compound anion with various aryl halides through a radical nucleophilic substitution (SRN1) mechanism. google.comjustia.com This photoinduced reaction selectively occurs at the α-carbon (Cα) of the nitrile, leading to the formation of a new carbon-carbon bond and yielding the corresponding α,α-diarylsubstituted nitriles. google.comchemicalbook.com
The reaction's regioselectivity is notably influenced by steric hindrance on the aromatic substrate. google.comjustia.com Studies have shown that product yields are often better when reacting the this compound anion with sterically hindered aryl radicals. google.com This process provides a simple and versatile system for creating complex diaryl nitriles. google.com For instance, the reaction of the this compound anion (1) with 1-iodo-2-methoxynaphthalene (B1296216) (2b) yields the α,α-diaryl nitrile (3b) in high yields of up to 90%. google.com Similarly, reaction with 9-bromoanthracene (B49045) (2c) also provides the substitution product in a high yield of 80%. google.com
Table 1: Synthesis of α,α-Diaryl Nitriles from this compound Anion (1) and Various Aryl Halides (2)
| Entry | Aryl Halide (2) | Product | Yield (%) | Solvent |
| 1 | 1-Iodo-2-methoxynaphthalene (2b) | 2-(2-Methoxy-1-naphthyl)-2-(2-naphthyl)acetonitrile (3b) | 90% | Liquid NH₃ |
| 2 | 1-Iodo-2-methoxynaphthalene (2b) | 2-(2-Methoxy-1-naphthyl)-2-(2-naphthyl)acetonitrile (3b) | 84% | DMSO |
| 3 | 9-Bromoanthracene (2c) | 2-(9-Anthryl)-2-(2-naphthyl)acetonitrile (3c) | 80% | Liquid NH₃ |
| 4 | 4-Iodobenzonitrile | α-(4-cyanophenyl)-2-naphthylacetonitrile | - | - |
Data sourced from Tempesti, T. C., et al. (2012). google.com
Naphthamide Analogues
Naphthamide structures, which are amide derivatives of naphthalene (B1677914), can be accessed from this compound, typically through hydrolysis of the nitrile group. This reaction converts the cyano (−C≡N) group into a primary carboxamide (−CONH₂) group, yielding 2-(2-naphthyl)acetamide. This transformation is a fundamental route to producing naphthamide analogues from the corresponding nitrile.
Conversely, a synthetic pathway to produce high-purity this compound involves a naphthamide intermediate. google.com In a multi-step process, 2'-acetonaphthone is subjected to a Willgerodt reaction, often using sulfur and morpholine (B109124), to produce an amide compound. justia.comgoogle.com This amide is then hydrolyzed to form 2-naphthylacetic acid. justia.comchemicalbook.com Finally, the carboxylic acid is converted into the target this compound. justia.comgoogle.com This synthetic relationship underscores the chemical proximity of naphthylacetonitriles and their corresponding naphthamide analogues. Research has also indicated that certain naphthamide derivatives have potential applications in potentiating the effects of antibiotics.
Pyrethroid-Like Fluorescent Substrates
This compound derivatives are crucial in the development of fluorescent substrates that mimic pyrethroid insecticides. chemicalbook.comnih.gov These substrates are used to study carboxylesterases, the enzymes responsible for the metabolic hydrolysis of pyrethroids in living organisms. nih.gov The synthesis of these probes often starts with a hydroxylated derivative, such as α-hydroxy-2-(6-methoxy-2-naphthyl)acetonitrile. chemicalbook.comnih.gov
An effective synthetic route has been developed to prepare optically enriched (R)- and (S)-α-hydroxy-2-(6-methoxy-2-naphthyl)acetonitrile. chemicalbook.comnih.gov This chiral alcohol is then esterified to create optically pure analogues of pyrethroids like cypermethrin (B145020) and fenvalerate (B1672596). chemicalbook.comnih.gov These fluorescent substrates are hydrolyzed by carboxylesterases in a manner similar to actual pyrethroids, releasing a fluorescent aldehyde.
Studies using these stereoisomeric fluorescent substrates have revealed significant stereospecificity in enzymatic hydrolysis. chemicalbook.comnih.gov For example, recombinant mouse liver carboxylesterases showed up to a 300-fold difference in hydrolysis rates for different stereoisomers of cypermethrin and fenvalerate analogues. chemicalbook.comnih.gov For fenvalerate analogues, which lack a cyclopropane (B1198618) ring in their acid moiety, 2R-isomers were found to be better substrates for human carboxylesterase 1 (hCE1) than the corresponding 2S-isomers. This research highlights the importance of stereochemistry in the design of probes for studying enzyme kinetics and function.
Table 2: Examples of Pyrethroid-Like Fluorescent Substrates and Related Compounds
| Compound Name | Precursor/Analogue of | Key Structural Feature |
| (R)-α-Hydroxy-2-(6-methoxy-2-naphthyl)acetonitrile | Cypermethrin & Fenvalerate Analogues | Chiral alcohol with a methoxy-naphthyl group |
| (S)-α-Hydroxy-2-(6-methoxy-2-naphthyl)acetonitrile | Cypermethrin & Fenvalerate Analogues | Chiral alcohol with a methoxy-naphthyl group |
| Cypermethrin Analogues | Cypermethrin | Ester of the chiral alcohol and a cyclopropane-containing acid |
| Fenvalerate Analogues | Fenvalerate | Ester of the chiral alcohol and a non-cyclopropane acid |
Naphthylacetonitrile Isomers and Positional Effects on Properties
The position of the acetonitrile (B52724) group on the naphthalene ring—comparing 1-naphthylacetonitrile (B90670) and this compound—has a profound effect on the physicochemical properties of their derivatives. This isomerism significantly influences molecular conformation, crystal packing, and, consequently, solid-state fluorescence properties.
In one study, organic fluorophores were synthesized by integrating donor units like phenyl carbazole (B46965) (Cz) or triphenylamine (B166846) (TPA) with either 1- or this compound as the acceptor. While all compounds showed tunable fluorescence in solution, their solid-state emissions varied significantly based on the isomer used. The derivative Cz-2-Naph, using the this compound core, exhibited a solid-state fluorescence quantum yield (Φf) of 13.8%, more than double that of its 1-naphthyl isomer, Cz-1-Naph (5.9%). Furthermore, the emission wavelength was blue-shifted in the 2-naphthyl derivatives compared to the 1-naphthyl analogue.
Solid-state structural analysis revealed that the positional isomerism leads to different molecular conformations and packing arrangements, which directly contributes to the observed tuning of fluorescence. For instance, the Cz-2-Naph derivative exhibited reversible mechanofluorochromism—a change in fluorescence color upon mechanical grinding—which was attributed to a reversible phase transition between crystalline and amorphous states. This property was not reported for the 1-naphthyl counterpart, highlighting how a subtle change in substituent position can impart advanced material properties.
Table 3: Comparison of Properties for Naphthylacetonitrile Isomers in Donor-Acceptor Fluorophores
| Compound | Naphthyl Isomer | Donor Unit | Solid-State Emission (λmax) | Solid-State Quantum Yield (Φf) | Mechanofluorochromism |
| Cz-1-Naph | 1-Naphthylacetonitrile | Phenyl Carbazole | 517 nm | 5.9% | Not Reported |
| Cz-2-Naph | This compound | Phenyl Carbazole | 498 nm | 13.8% | Reversible |
| TPA-2-Naph | This compound | Triphenylamine | 543 nm | 1.2% | Not Reported |
Data sourced from Gayathri, P., et al. (2022).
Design and Synthesis of Advanced Heterocyclic Structures
This compound is a valuable starting reagent for the synthesis of various advanced heterocyclic structures. Its chemical reactivity allows for its incorporation into diverse ring systems, including those containing oxygen, nitrogen, and sulfur.
One notable application is in the synthesis of coumarin (B35378) derivatives. This compound can participate as a nucleophile in a three-component coupling reaction with benzyne (B1209423) and DMF, effectively yielding a coumarin structure with a naphthyl substituent. In one study, this reaction produced the coumarin derivative in a 66% yield.
The compound is also used to build medicinally relevant heterocyclic scaffolds. For example, it is a key intermediate for producing (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, a bicyclic amine structure with applications in pharmaceuticals. google.com Additionally, this compound serves as a starting material for the synthesis of thiazolidine-dione derivatives, such as 2-(1-cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione, via one-pot cyclization reactions. Palladium-catalyzed α-alkenylation of this compound with vinyl halides can also produce aryl acrylonitriles, which are versatile precursors for other heterocyclic systems.
Table 4: Examples of Heterocyclic Structures Synthesized from this compound
| Heterocyclic Class | Specific Example/Target Structure | Synthetic Method |
| Coumarins | 3-(Naphthalen-2-yl)-2H-chromen-2-one derivative | Three-component coupling with benzyne and DMF |
| Bicyclic Amines | (1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane | Multi-step synthesis from this compound google.com |
| Thiazolidinones | 2-(1-Cyano-1-(2-naphthyl))methylidene-3-phenyl-thiazolidine-4,5-dione | One-pot cyclization with isothiocyanates |
| Aryl Acrylonitriles | (Z)-3-(4-methoxyphenyl)-2-(naphthalen-2-yl)acrylonitrile | Palladium-catalyzed α-alkenylation |
Structure-Property Relationships in Derivatized Compounds
The chemical structure of compounds derived from this compound is intrinsically linked to their functional properties. Subtle modifications, such as the position of a substituent or the stereochemistry at a chiral center, can lead to dramatic changes in physical and biological behavior.
The effect of positional isomerism is a clear example of this relationship. As discussed previously, shifting the acetonitrile moiety from the 2-position to the 1-position of the naphthalene ring alters molecular packing and conformation, which in turn governs solid-state fluorescence quantum yields and mechanochromic behavior.
In the context of pyrethroid-like fluorescent substrates, stereochemistry is paramount. The spatial arrangement of atoms at the chiral centers of these molecules dictates how they fit into the active site of carboxylesterase enzymes. This structural specificity directly controls the rate of enzymatic hydrolysis, with some stereoisomers being processed hundreds of times faster than others. chemicalbook.comnih.gov For example, modeling studies of human carboxylesterase 1 (hCE1) suggest that stereoselective steric clashes between the substrate's acid moiety and the enzyme's catalytic loop determine the preference for certain isomers.
Future Directions and Perspectives in 2 Naphthylacetonitrile Research
Novel Synthetic Methodologies for Enhanced Sustainability
The development of environmentally friendly and efficient methods for synthesizing 2-naphthylacetonitrile is a key area of future research. While traditional methods exist, the focus is shifting towards more sustainable practices that minimize waste and energy consumption.
One promising approach involves palladium-catalyzed reactions. For instance, a high-yield (96%) synthesis has been achieved through a palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides and triflates. chemicalbook.com Further research into optimizing catalyst systems, such as the use of a Palladium/NIXANTPHOS-based catalyst, could lead to even more efficient and scalable syntheses of this compound derivatives. frontiersin.org
Another avenue for sustainable synthesis involves exploring alternative starting materials and reaction conditions. A recently developed method produces high-purity this compound from 2'-acetonaphthone through a Willgerodt reaction followed by hydrolysis and subsequent reaction with a halogenating agent and sulfamide (B24259). google.com This multi-step process aims to provide a safe, highly efficient, and cost-effective route for industrial-scale production. google.com The exploration of multicomponent reactions, which allow for the construction of complex molecules in a single step, also holds promise for the sustainable synthesis of this compound derivatives. nih.gov
The following table summarizes some of the existing and emerging synthetic methods for this compound:
| Synthetic Method | Key Reagents/Catalysts | Reported Yield | Reference |
| Palladium-Catalyzed Decarboxylative Coupling | 2-Chloronaphthalene (B1664065), Acetic acid, 2-cyano-, sodium salt, Palladium catalyst | 96% | chemicalbook.com |
| From 2'-Acetonaphthone | 2'-Acetonaphthone, Halogenating agent, Sulfamide | High Purity | google.com |
| From gem-difluoro olefin | gem-difluoro olefin, Aqueous ammonia (B1221849) | - | chemicalbook.com |
| From 2-(bromomethyl)naphthalene (B188764) | 2-(bromomethyl)naphthalene, KCN, DMSO | - | chemicalbook.com |
Exploration of Untapped Reactivity Pathways
Beyond its established reactions, this compound possesses untapped reactivity that could lead to the synthesis of novel and valuable compounds. The cyano group and the naphthalene (B1677914) ring are both sites for various chemical transformations.
Future research will likely focus on exploring reactions such as:
Oxidation and Reduction: The cyano group can be oxidized to a carboxylic acid or reduced to an amine, providing entry points to different classes of compounds. smolecule.com
Substitution Reactions: The cyano group can be substituted with other functional groups, enabling the synthesis of a wide range of derivatives. smolecule.com
Coupling Reactions: this compound can participate in coupling reactions, such as the three-component coupling with benzyne (B1209423) and DMF to form coumarins. sigmaaldrich.com Further investigation into palladium-catalyzed α-alkenylation with vinyl halides/triflates could expand the scope of accessible aryl acrylonitriles. frontiersin.org
Rearrangement Reactions: Under specific conditions, this compound may undergo rearrangements, leading to structurally diverse molecules. smolecule.com
The exploration of these and other novel reaction pathways will undoubtedly expand the synthetic utility of this compound.
Advanced Applications in Targeted Therapeutics and Functional Materials
The unique chemical structure of this compound and its derivatives makes them promising candidates for a variety of advanced applications, particularly in medicine and materials science. chemicalbook.com
In the realm of targeted therapeutics , this compound has shown potential as a c-Myc protein inhibitor. chemicalbook.com The c-Myc protein is implicated in various diseases, including cancer, making its inhibition a significant therapeutic strategy. chemicalbook.com Derivatives of this compound are being investigated for their ability to treat central nervous system disorders such as depression and anxiety by targeting monoamine transporters. chemicalbook.com
In the field of functional materials , this compound is being explored for its fluorescent properties. Condensation reactions with other aromatic compounds have yielded materials with strong solid-state fluorescence and mechanofluorochromism, where the fluorescence color changes in response to mechanical stimuli. researchgate.net This property could be harnessed for applications in sensors and advanced optical devices. researchgate.net Furthermore, the structural characteristics of this compound make it a potential component in the development of organic light-emitting diodes (OLEDs).
The table below highlights some of the potential advanced applications of this compound and its derivatives:
| Application Area | Specific Use | Key Property/Mechanism | Reference |
| Targeted Therapeutics | c-Myc protein inhibitor | Inhibition of a key protein in cell proliferation | chemicalbook.com |
| Treatment of neurological disorders | Targeting monoamine transporters | chemicalbook.com | |
| Functional Materials | Fluorescent materials | Strong solid-state fluorescence, mechanofluorochromism | researchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Suitable structural properties |
Integration with Green Chemistry Principles
The principles of green chemistry are becoming increasingly important in chemical research and manufacturing. Future research on this compound will undoubtedly incorporate these principles to develop more sustainable processes.
Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. The development of multicomponent reactions is a step in this direction. nih.gov
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol. Research into ethanolic carbon-11 (B1219553) chemistry provides a precedent for this shift. acs.org
Catalysis: Utilizing catalytic processes, particularly those involving abundant and non-toxic metals, to improve reaction efficiency and reduce energy consumption. frontiersin.orgacs.org
Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on fossil fuels. hep.com.cn
By integrating these principles, the synthesis and application of this compound can be made more environmentally benign.
Synergistic Studies Combining Experimental and Computational Approaches
The combination of experimental and computational methods offers a powerful approach to accelerate research and gain deeper insights into the properties and reactivity of this compound. nih.gov
Computational chemistry can be used to:
Predict Reaction Pathways: Simulate potential reactions and identify the most promising synthetic routes, saving time and resources in the lab. nih.gov
Understand Reaction Mechanisms: Elucidate the detailed steps of a chemical reaction, providing insights that can be used to optimize conditions.
Design Novel Molecules: Predict the properties of new this compound derivatives with desired therapeutic or material properties. colab.ws
Model Biological Interactions: Simulate how this compound and its derivatives interact with biological targets like proteins, aiding in drug discovery. nih.gov
Experimental studies are then crucial for:
Validating Computational Predictions: Synthesizing the predicted molecules and testing their properties in the real world. nih.gov
Generating New Hypotheses: Experimental results can reveal unexpected findings that can then be investigated using computational methods. nih.gov
This synergistic approach, where computational modeling informs experimental design and experimental data refines computational models, will be instrumental in unlocking the full potential of this compound research. nih.govnih.gov
Q & A
Q. What are the standard methods for synthesizing and characterizing 2-Naphthylacetonitrile?
- Methodological Answer : A three-step synthesis route is commonly used:
Reduction : 2-Naphthaldehyde is reduced to 2-naphthylmethanol using NaBH₄ in anhydrous methanol (yield ~98%) .
Chlorination : Reaction of 2-naphthylmethanol with thionyl chloride (SOCl₂), followed by treatment with aqueous KCN (6 M) in ethanol at 50°C to yield this compound (76% yield) .
Q. Characterization :
-
Structural Confirmation : NMR and FT-IR for functional group analysis; melting point verification (82–88°C) .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 82–88°C | |
| Purity (GC) | ≥98% |
Q. How can researchers optimize analytical methods (e.g., GC, HPLC) for quantifying this compound in mixtures?
- Methodological Answer :
- GC Optimization : Use a polar stationary phase (e.g., DB-WAX) to resolve co-eluting impurities. Temperature programming (start at 150°C, ramp 5°C/min to 250°C) improves peak separation .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- Validation : Perform spike-and-recovery tests (target recovery: 95–105%) and assess intra-/inter-day precision (RSD <5%) .
Advanced Research Questions
Q. How can contradictory data on physicochemical properties (e.g., melting point discrepancies) be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to rule out moisture/oxidation effects .
- Purity Reassessment : Use differential scanning calorimetry (DSC) for precise melting point determination, as impurities broaden melting ranges .
- Cross-Referencing : Compare data from peer-reviewed studies (e.g., NIST Chemistry WebBook) and prioritize sources with detailed experimental protocols .
Q. What strategies are effective for incorporating this compound into complex organic syntheses (e.g., helicenes)?
- Methodological Answer :
- Knoevenagel Condensation : React this compound with aromatic aldehydes under basic conditions (e.g., piperidine catalyst) to form α,β-unsaturated nitriles, key intermediates in helicene synthesis .
- Photocatalytic Cyclization : Use UV irradiation (λ = 365 nm) in the presence of iodine to induce cyclization, forming [4]helicene derivatives. Monitor reaction progress via TLC (hexane/ethyl acetate 8:2) .
- Characterization Challenges : Employ high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm helical structures .
Q. How should researchers design toxicological studies to evaluate this compound’s safety profile?
- Methodological Answer :
Literature Search : Screen 500+ studies (e.g., PubMed, TOXLINE) using inclusion criteria: in vivo mammalian models, oral/inhalation exposure routes, and endpoints like hepatic/renal toxicity .
Risk of Bias Assessment : Use standardized questionnaires (Table C-7) to evaluate randomization, blinding, and dose accuracy .
Dose-Response Modeling : Apply benchmark dose (BMD) software for non-cancer endpoints (e.g., body weight changes) .
- Key Considerations :
| Parameter | Protocol | Source |
|---|---|---|
| Exposure Route | Oral (gavage), Inhalation (aerosol) | |
| Endpoints | Hepatic enzymes (ALT, AST), histopathology |
Q. What methodologies are recommended for assessing this compound’s environmental persistence and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C; monitor nitrile-to-amide conversion via LC-MS .
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous media; identify intermediates (e.g., 2-naphthylacetic acid) using GC-MS .
- Bioaccumulation Potential : Determine log Kow (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .
Q. How can researchers address ethical and reproducibility challenges in studies involving this compound?
- Methodological Answer :
- Detailed Reporting : Follow ICMJE guidelines to document chemical sources (e.g., supplier, batch number), synthesis protocols, and waste disposal methods .
- Data Transparency : Share raw NMR/GC spectra and crystallographic data in supplementary materials, ensuring reproducibility .
- Ethical Compliance : Adhere to institutional safety protocols for handling cyanide-containing compounds (e.g., fume hood use, emergency neutralization kits) .
Data Analysis and Interpretation
Q. How should conflicting results in catalytic efficiency studies (e.g., Knoevenagel reactions) be analyzed?
- Methodological Answer :
- Multivariate Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading).
- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions; discrepancies >20% suggest experimental artifacts .
- Cross-Validation : Replicate key experiments in independent labs to confirm trends .
Q. What statistical approaches are suitable for interpreting dose-response data in toxicological studies?
- Methodological Answer :
- Benchmark Dose (BMD) : Model continuous data (e.g., enzyme levels) using EPA’s BMDS software; select models with lowest AIC (Akaike Information Criterion) .
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
Q. How can researchers mitigate bias in literature reviews on this compound’s applications?
- Methodological Answer :
- PRISMA Framework : Follow systematic review protocols to screen/select studies, minimizing selection bias .
- Critical Appraisal : Use tools like ROBINS-I to assess confounding factors in non-randomized studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
